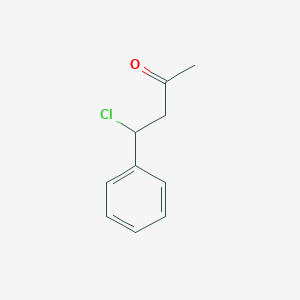![molecular formula C25H26N2O3 B14654944 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate CAS No. 42366-14-3](/img/structure/B14654944.png)
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is a compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various applications, including liquid crystal displays, molecular switches, and photoresponsive materials. The compound consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form the azobenzene derivative.
Esterification: The azobenzene derivative is esterified with 4-(hexyloxy)benzoic acid in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to UV and visible light.
Oxidation: The phenyl rings can undergo oxidation reactions, typically forming quinones.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light for cis-to-trans isomerization.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Photoisomerization: Cis and trans isomers of the compound.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
Applications De Recherche Scientifique
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and liquid crystal displays.
Biology: Employed in the development of photo-controlled drug delivery systems and as a tool for studying cellular processes.
Medicine: Investigated for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of smart coatings, optical storage devices, and sensors.
Mécanisme D'action
The primary mechanism of action for 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate involves photoisomerization. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, resulting in a significant change in its molecular geometry and polarity. This change can disrupt molecular interactions and alter the physical properties of materials containing the compound. The reverse cis-to-trans isomerization can be induced by visible light, allowing for reversible control of the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl 4-(decyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(butyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific hexyloxy chain length, which influences its solubility, melting point, and liquid crystalline properties. The hexyloxy group provides a balance between flexibility and rigidity, making the compound suitable for various applications where precise control over molecular alignment and responsiveness to light is required.
Propriétés
Numéro CAS |
42366-14-3 |
|---|---|
Formule moléculaire |
C25H26N2O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(4-phenyldiazenylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-4-8-19-29-23-15-11-20(12-16-23)25(28)30-24-17-13-22(14-18-24)27-26-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19H2,1H3 |
Clé InChI |
UWKUMGDLLSODQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


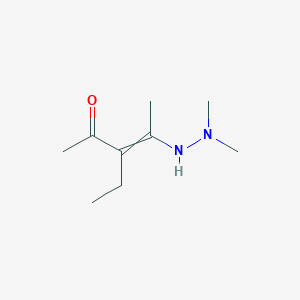
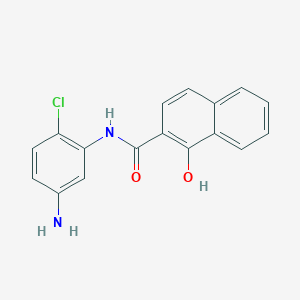
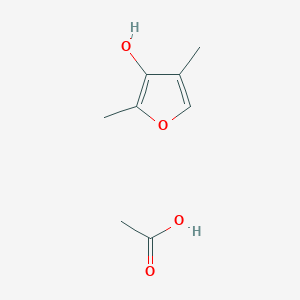


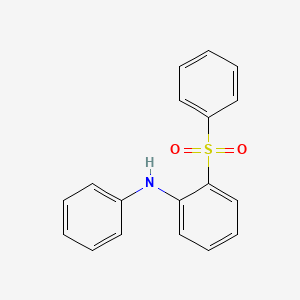


![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
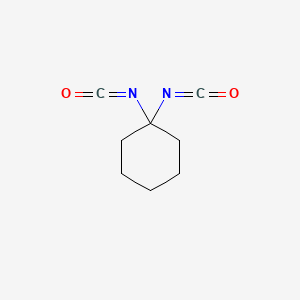
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)

